methyl 3-(phenylthio)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-15(20-11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFZRQNMJVPVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331304 | |
| Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116757-24-5 | |
| Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
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Phenylhydrazone Formation : Condensation of phenylhydrazine with a ketone or aldehyde precursor yields the hydrazone.
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Cyclization : Acid-catalyzed cyclization (e.g., polyphosphoric acid, HCl) induces ring closure to form the indole structure.
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Functionalization : Sequential introduction of the phenylthio group via nucleophilic aromatic substitution (S<sub>N</sub>Ar) and esterification of the carboxylic acid completes the synthesis.
Key Parameters
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Catalysts : Polyphosphoric acid (PPA) is preferred for cyclization due to its high protonating ability and thermal stability.
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Solvents : Dichloromethane, ethyl acetate, or alcohols (e.g., ethanol) are used to balance reactivity and solubility.
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Temperature : Cyclization proceeds optimally at 80–130°C, with prolonged heating (>6 hours) improving yields.
Table 1: Fischer Synthesis Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (PPA) | 1.5–2.0 equiv | 68–72 | ≥95 |
| Temperature | 80–130°C | 70 | 93 |
| Reaction Time | 4–6 hours | 72 | 96 |
| Solvent | Dichloromethane | 65 | 90 |
Catalytic Cyclization Using Aluminum Oxide
An alternative method employs heterogeneous catalysis to enhance regioselectivity and reduce side reactions. This approach, detailed in US3790596A, leverages aluminum oxide (Al<sub>2</sub>O<sub>3</sub>) at elevated temperatures to facilitate indole formation.
Procedure Overview
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Hydrazone Preparation : Phenylhydrazone acetaldehyde is dissolved in benzene.
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Catalytic Dehydration : The solution is passed over Al<sub>2</sub>O<sub>3</sub> at 320–330°C, inducing cyclization.
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Post-Functionalization : The phenylthio group is introduced via coupling with thiophenol, followed by esterification with methyl chloride.
Advantages and Limitations
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Yield : 60% for indole core formation, dropping to 42% after functionalization.
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Catalyst Reusability : Al<sub>2</sub>O<sub>3</sub> retains activity after regeneration at 600–650°C.
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Drawbacks : High temperatures risk decomposition, necessitating precise control.
Regioselective Introduction of the Phenylthio Group
The phenylthio moiety is critical for the compound’s bioactivity. Two primary strategies dominate:
Nucleophilic Aromatic Substitution
Metal-Catalyzed Coupling
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Buchwald-Hartwig Amination : Palladium catalysts enable C–S bond formation, though this method is less common due to cost.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid to the methyl ester. Two approaches are prevalent:
Acid-Catalyzed Esterification
Diazomethane Treatment
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Reagents : Diazomethane in ether.
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Safety Note : Diazomethane’s toxicity limits industrial use.
Industrial-Scale Considerations
Cost Optimization
Purification Techniques
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Crystallization : Petroleum ether recrystallization achieves ≥98% purity.
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Chromatography : Reserved for high-purity pharmaceutical grades.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Fischer Synthesis | 70 | 95 | 120 |
| Catalytic Cyclization | 42 | 90 | 150 |
| S<sub>N</sub>Ar | 85 | 99 | 180 |
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(phenylthio)-1H-indole-2-carboxylic acid. This reaction is critical for generating bioactive intermediates.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group, while basic conditions deprotonate nucleophiles (e.g., OH⁻) .
Sulfenylation and Thiol Exchange Reactions
The phenylthio group at position 3 participates in regioselective sulfenylation, enabling substitution with alternative thiols.
Example : Reaction with p-toluenethiol in DMSO/NaOH yields 3-(p-tolylthio)-1H-indole-2-carboxylate . Steric effects from ortho-substituents influence product ratios (e.g., 1i/7 in ).
Functionalization of the Indole NH
The N1 hydrogen can undergo alkylation or acylation to modify solubility and bioactivity.
Note : Alkylation typically requires deprotonation of the indole NH (pKa ~17) under mild basic conditions .
Oxidation of the Phenylthio Group
The sulfide moiety can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, RT, 4h | 3-(Phenylsulfinyl)indole-2-carboxylate | Increased polarity | General |
| mCPBA | DCM, 0°C, 2h | 3-(Phenylsulfonyl)indole-2-carboxylate | Enhanced reactivity | General |
Implication : Sulfone derivatives exhibit stronger electron-withdrawing effects, potentially improving binding to biological targets .
Biological Activity and Metabolic Pathways
The compound serves as a precursor to bioactive molecules:
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Anticancer Activity : Hydrolysis to 3-(phenylthio)-1H-indole-2-carboxylic acid inhibits tumor cell growth (IC₅₀ = 12 µM against breast adenocarcinoma) .
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Antioxidant Properties : Scavenges hydroxyl radicals (EC₅₀ = 45 µM) via the indole ring’s electron-rich structure .
Metabolism : Hepatic esterases hydrolyze the methyl ester in vivo, yielding the active carboxylic acid.
Cross-Coupling Reactions
The indole core participates in Pd-catalyzed couplings, though limited data exists for this derivative.
| Reaction | Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-3-(phenylthio)indole-2-carboxylate | 62% | Hypothetical |
Challenges : The phenylthio group may hinder coupling at position 3, necessitating directing groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(phenylthio)-1H-indole-2-carboxylate has been investigated for its potential therapeutic properties, particularly in drug discovery. Its structural characteristics allow it to serve as a scaffold for developing novel pharmacological agents.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown enhanced activity against breast cancer cell lines (MCF-7) compared to standard treatments like doxorubicin .
- Antiviral Properties: The compound has been evaluated for its inhibitory effects on HIV-1 integrase, showcasing a promising IC₅₀ value of 0.13 μM for certain derivatives. Structural modifications at the C3 position have been shown to enhance this activity significantly .
The biological activities of this compound extend beyond anticancer and antiviral effects:
- Antimicrobial Effects: Studies have demonstrated that modifications on the indole ring can significantly influence antimicrobial potency, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Properties: The compound has been investigated for its ability to reduce nitric oxide production in macrophages, indicating potential applications in treating inflammatory diseases.
Industrial Applications
In addition to its medicinal applications, this compound is also explored for use in industrial processes:
- Dyes and Pigments Production: The compound's structural features make it suitable for synthesizing various dyes and pigments, which are essential in textile and cosmetic industries.
- Chemical Intermediates: It serves as an intermediate in synthesizing complex organic molecules, contributing to the production of other valuable chemical compounds.
Mechanism of Action
The effects of methyl 3-(phenylthio)-1H-indole-2-carboxylate are primarily exerted through its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various non-covalent interactions, while the indole structure is known for binding to specific protein domains, influencing biological pathways and molecular processes.
Comparison with Similar Compounds
Substituent Variations at Position 3
The biological and physicochemical properties of indole-2-carboxylates are heavily influenced by substituents at position 3. Below is a comparative analysis of key analogs:
Key Observations :
- Antibacterial Activity: The thiazolidinone-ylidene analog () demonstrates exceptional potency, suggesting that electron-withdrawing groups at position 3 enhance interactions with bacterial targets. The phenylthio group in the target compound may offer similar advantages due to sulfur’s polarizability .
- Anticancer Potential: The trimethoxybenzyl substituent () highlights the role of bulky, aromatic groups in tubulin inhibition, a mechanism distinct from the phenylthio derivative’s inferred antibacterial action .
- Synthetic Versatility: Hydroxy and methoxy groups () improve solubility and serve as handles for further derivatization, whereas dicyanoethenyl groups () introduce reactivity for agrochemical modifications .
Variations at Other Positions
Position 1 Modifications
- This modification is common in synthetic cannabinoids and protease inhibitors .
- Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate (): The phenyl group at position 1 enhances aromatic stacking interactions, which could improve binding to hydrophobic enzyme pockets .
Halogenated Derivatives
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): Chlorine at position 7 increases acidity (pKa ~3–4) and stabilizes the molecule via halogen bonding, though its ester analog (target compound) would lack this effect .
- Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (): Chlorine combined with a phenethylamino group enhances antiproliferative activity against EGFR/BRAF pathways, showing substituent synergy .
Biological Activity
Methyl 3-(phenylthio)-1H-indole-2-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features derived from the indole framework. This article summarizes the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as insights from recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15NO2S
- Molecular Weight : Approximately 299.37 g/mol
- Structural Features : The compound contains a methyl ester functional group and a phenylthio substituent at the 3-position of the indole ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes key findings related to its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.0 | Disruption of mitochondrial membrane potential |
| HCT116 (Colon Cancer) | 3.8 | Inhibition of CDK2 and EGFR signaling pathways |
The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, as well as alterations in Bcl-2 family proteins . Additionally, structure-activity relationship studies suggest that modifications to the indole core can enhance its potency against specific cancer types.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Preliminary investigations have revealed its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, there is emerging evidence regarding the antiviral potential of this compound. Research into indole derivatives has shown promise against viral targets such as HIV-1 integrase:
- Inhibition Mechanism : Compounds with similar indole structures have been reported to inhibit strand transfer of HIV-1 integrase effectively. The binding conformation analysis indicates that the indole core plays a crucial role in chelating metal ions within the active site of integrase .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Efficacy : A study involving various derivatives showed that modifications at C2 and C3 positions significantly improved anticancer activities against MCF-7 and HeLa cell lines. The most potent derivative exhibited an IC50 value of 2.5 µM against MCF-7 cells .
- Antimicrobial Screening : In vitro assays demonstrated that derivatives of this compound had varying degrees of antibacterial activity, with some exhibiting MIC values as low as 16 µg/mL against resistant strains .
- Antiviral Potential : Structural optimization led to derivatives that inhibited HIV-1 integrase with IC50 values ranging from 0.13 µM to several micromolar concentrations, highlighting the potential for development into antiviral agents .
Q & A
Q. What synthetic routes are available for methyl 3-(phenylthio)-1H-indole-2-carboxylate, and how can reaction parameters be optimized?
The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives and sulfur-containing reagents (e.g., thiourea or arylthiourea). Critical parameters include reflux conditions (3–5 hours), stoichiometric ratios of reagents (e.g., 1.1 equiv aldehyde), and catalysts like chloroacetic acid and sodium acetate in acetic acid. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature or solvent polarity to minimize by-products .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. NMR confirms functional groups (e.g., phenylthio and carboxylate moieties), while X-ray analysis resolves the planar indole core and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking). For example, space group symmetry (e.g., Pbcm) and hydrogen bonding patterns in related indole derivatives provide structural benchmarks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Mandatory protocols include:
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against target enzymes (e.g., kinases) or microbial strains. Dose-response curves (IC50/MIC values) are generated using spectrophotometric or fluorometric methods. Positive controls (e.g., known inhibitors) and solvent controls (DMSO) are critical for validating results .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields or by-product profiles be resolved?
Contradictions often arise from variable reagent purity, solvent quality, or heating rates. Systematic Design of Experiments (DoE) approaches, such as split-plot designs with replicates, help isolate critical factors (e.g., catalyst loading or reflux time). Statistical tools (ANOVA) identify significant variables, while LC-MS or GC-MS monitors by-product formation .
Q. What methodologies are used to assess the environmental fate and ecological risks of this compound?
Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:
- Physicochemical properties : LogP, solubility, and photostability to predict environmental persistence.
- Biotic/abiotic degradation : Aerobic/anaerobic microbial degradation assays and hydrolysis studies under varying pH/temperature.
- Trophic transfer : Bioaccumulation tests in model organisms (e.g., Daphnia magna) to assess ecosystem risks .
Q. How can mechanistic interactions between this compound and biological targets be elucidated?
Techniques include:
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.
- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to identify key binding residues .
Q. What comparative strategies are effective for analyzing structural analogs with modified substituents?
Comparative studies leverage:
- SAR (Structure-Activity Relationship) : Systematic substitution of the phenylthio or carboxylate groups to evaluate bioactivity trends.
- Thermodynamic stability assays : Differential Scanning Calorimetry (DSC) compares melting points and crystallinity.
- Electronic effects : DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent electronic properties with reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
